3-Ethyl-4,5-dimethoxy-1-methyl-1,3-dihydro-2-benzofuran

Boiling Point Thermal Stability Distillation

3-Ethyl-4,5-dimethoxy-1-methyl-1,3-dihydro-2-benzofuran (CAS 688005-06-3) is a polysubstituted 1,3-dihydroisobenzofuran derivative with the molecular formula C13H18O3 and a molecular weight of 222.28 g/mol. This compound belongs to the dihydroisobenzofuran class, a group of heterocycles recognized for their relevance in medicinal chemistry and natural product synthesis.

Molecular Formula C13H18O3
Molecular Weight 222.28 g/mol
CAS No. 688005-06-3
Cat. No. B12522433
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethyl-4,5-dimethoxy-1-methyl-1,3-dihydro-2-benzofuran
CAS688005-06-3
Molecular FormulaC13H18O3
Molecular Weight222.28 g/mol
Structural Identifiers
SMILESCCC1C2=C(C=CC(=C2OC)OC)C(O1)C
InChIInChI=1S/C13H18O3/c1-5-10-12-9(8(2)16-10)6-7-11(14-3)13(12)15-4/h6-8,10H,5H2,1-4H3
InChIKeyRLCBAILQQFCTEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Ethyl-4,5-dimethoxy-1-methyl-1,3-dihydro-2-benzofuran (CAS 688005-06-3): Core Identity and Compound Class


3-Ethyl-4,5-dimethoxy-1-methyl-1,3-dihydro-2-benzofuran (CAS 688005-06-3) is a polysubstituted 1,3-dihydroisobenzofuran derivative with the molecular formula C13H18O3 and a molecular weight of 222.28 g/mol . This compound belongs to the dihydroisobenzofuran class, a group of heterocycles recognized for their relevance in medicinal chemistry and natural product synthesis . Its structure features a specific combination of an ethyl group at position 3, methoxy groups at positions 4 and 5, and a methyl group at position 1 on the dihydroisobenzofuran core, a substitution pattern that distinguishes it from simpler analogs.

Why Generic 1,3-Dihydroisobenzofuran Analogs Cannot Replace 3-Ethyl-4,5-dimethoxy-1-methyl-1,3-dihydro-2-benzofuran for Scientific and Industrial Use


The specific substitution pattern on the 1,3-dihydroisobenzofuran scaffold directly governs key physicochemical properties such as boiling point, density, and molecular interactions . Simply interchanging this compound with the unsubstituted parent or other mono-substituted analogs would lead to significant deviations in processing parameters, formulation behavior, and analytical signatures, thereby compromising reproducibility in synthetic routes or analytical methods . The quantitative evidence below demonstrates that the target compound occupies a distinct property space that cannot be emulated by generic alternatives.

Quantitative Differentiation Evidence for 3-Ethyl-4,5-dimethoxy-1-methyl-1,3-dihydro-2-benzofuran vs. Closest Analogs


Boiling Point Elevation vs. Unsubstituted 1,3-Dihydroisobenzofuran

The target compound exhibits a substantially higher predicted boiling point (296.9 °C at 760 mmHg) compared to the experimentally determined boiling point of the unsubstituted parent 1,3-dihydroisobenzofuran (192 °C) . This 104.9 °C increase reflects the added intermolecular forces from the methoxy and alkyl substituents and directly impacts distillation and purification protocols.

Boiling Point Thermal Stability Distillation Process Engineering

Density Modulation Through Substitution vs. Parent 1,3-Dihydroisobenzofuran

The predicted density of the target compound (1.033 g/cm³) is lower than the experimentally measured density of the unsubstituted parent (1.098 g/cm³ at 25 °C) . This reduction in density, despite the higher molecular weight, indicates a less efficient packing arrangement due to the steric demands of the substituents.

Density Formulation Phase Behavior Material Compatibility

Molecular Weight and Volatility Implications in Analytical Reference Standards

With a molecular weight of 222.28 g/mol, the target compound is significantly heavier than the core unsubstituted scaffold (120.15 g/mol) . This mass increase, combined with the higher boiling point, results in a lower vapor pressure and distinct gas chromatographic retention behavior, making it a superior candidate for analytical reference standards where separation from lighter, more volatile impurities is essential.

Molecular Weight Volatility GC-MS Analytical Reference

Evidence-Based Application Scenarios for 3-Ethyl-4,5-dimethoxy-1-methyl-1,3-dihydro-2-benzofuran


High-Boiling Reaction Solvent or Carrier for Elevated-Temperature Synthesis

Owing to its predicted boiling point of 296.9 °C—over 100 °C higher than the parent dihydroisobenzofuran —this compound can serve as a stable, high-boiling solvent or inert carrier for reactions requiring sustained temperatures above 200 °C, where the unsubstituted analog would evaporate too rapidly, compromising reaction control and safety.

Building Block for Complex Dihydroisobenzofuran Derivatives in Medicinal Chemistry

The specific 3-ethyl-4,5-dimethoxy-1-methyl substitution pattern provides a unique steric and electronic profile that is not readily accessible from simpler dihydroisobenzofuran precursors . Researchers in medicinal chemistry can utilize this compound as a late-stage intermediate to explore structure-activity relationships (SAR) around the 1,3-dihydroisobenzofuran pharmacophore without the need for multi-step functionalization.

Analytical Reference Standard for Chromatographic Method Development

The distinct molecular weight (222.28 g/mol) and predicted boiling point provide a characteristic retention time in gas chromatography and m/z signature in mass spectrometry . This allows procurement of the compound as a reference standard to validate methods for detecting related dihydroisobenzofuran impurities or metabolites in complex biological or environmental matrices.

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